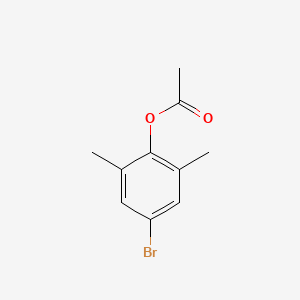

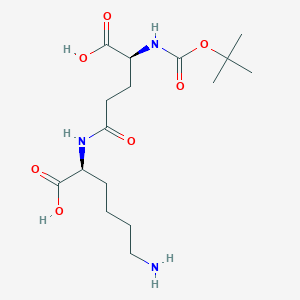

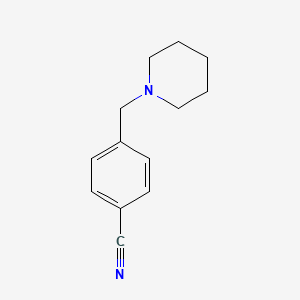

![molecular formula C10H13NO3 B1277852 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol CAS No. 4384-99-0](/img/structure/B1277852.png)

2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The first paper describes the use of commercial amino alcohols as initiators for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine . The amino alcohols used in this study, namely 2-(methyl amino)ethanol and diethanolamine, are shown to initiate polymerization without the need for protecting the hydroxyl groups. This suggests that similar amino alcohols, such as 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol, could potentially be used in similar polymerization reactions to create telechelic polymers with controlled molar masses and narrow dispersities.

Molecular Structure Analysis

While the molecular structure of 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol is not analyzed in the provided papers, the structure of amino alcohols typically includes an amino group and a hydroxyl group attached to an alkyl chain. The presence of these functional groups allows for various chemical reactions, such as the formation of polymers described in the first paper .

Chemical Reactions Analysis

The second paper discusses the stereoselective synthesis of tetrahydrobenzo[a]pyrrolizidines through an amine-induced ring-opening reaction followed by a TiCl4-catalyzed intramolecular Diels-Alder reaction . This indicates that amino alcohols can participate in ring-opening reactions and subsequent cyclization to form complex heterocyclic structures. The amino alcohol acts as a nucleophile in the ring-opening step, which could be relevant to the reactivity of 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol in similar contexts.

Physical and Chemical Properties Analysis

Neither paper provides specific information on the physical and chemical properties of 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol. However, amino alcohols generally have properties that are influenced by their ability to engage in hydrogen bonding due to the presence of both amino and hydroxyl groups. This can affect their solubility, boiling points, and reactivity. The papers suggest that amino alcohols can be used without protection of the hydroxyl group in certain reactions, indicating a level of chemical stability under those conditions .

Applications De Recherche Scientifique

-

Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)

- Scientific Field: Organic Chemistry

- Application Summary: These compounds are studied for their potential inhibitory effects on cholinesterases and lipoxygenase enzymes .

- Methods of Application: The specific methods of synthesis and application are not detailed in the available information .

- Results or Outcomes: The studied compounds exhibited moderate to weak inhibition of the mentioned enzymes .

-

Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine

- Scientific Field: Organic Chemistry

- Application Summary: This compound is synthesized using 2,3-dihydroxybenzoic acid as the initial material .

- Methods of Application: The synthesis involves alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .

- Results or Outcomes: The overall yield of the synthesis was 35%. The structure of the product was characterized by 1H-NMR analysis .

-

Synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine

- Scientific Field: Organic Chemistry

- Application Summary: This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

- Methods of Application: The specific methods of synthesis and application are not detailed in the available information .

- Results or Outcomes: The product is sold “as-is” without any representation or warranty .

-

Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl(piperazin-1-yl)methanone

- Scientific Field: Organic Chemistry

- Application Summary: This compound is part of the synthesis process for Doxazosin .

- Methods of Application: The synthesis involves several steps, including bromination, formation of 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and forming an acetylchloride piperidine .

- Results or Outcomes: The synthesis process was improved by choosing the proper solvent and reaction temperature .

-

Synthesis of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide

- Scientific Field: Crystallography

- Application Summary: This compound’s crystal structure was studied .

- Methods of Application: The specific methods of synthesis and application are not detailed in the available information .

- Results or Outcomes: The crystal structure was determined, with the following parameters: a = 5.2111 (6) Å, b = 10.843 (1) Å, c = 13.681 (1) Å, α = 79.769 (3)°, β = 86.485 (3)°, γ = 86.080 (4)°, V = 758.0 Å .

-

Synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde

- Scientific Field: Organic Chemistry

- Application Summary: This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

- Methods of Application: The specific methods of synthesis and application are not detailed in the available information .

- Results or Outcomes: The product is sold “as-is” without any representation or warranty .

Propriétés

IUPAC Name |

2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXFUGHWZSOHMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398959 |

Source

|

| Record name | 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol | |

CAS RN |

4384-99-0 |

Source

|

| Record name | 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

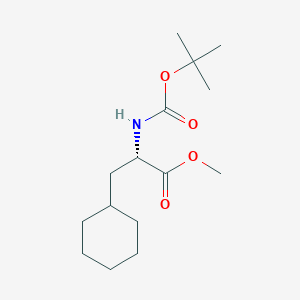

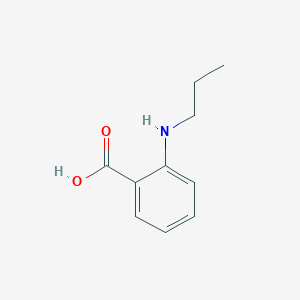

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)

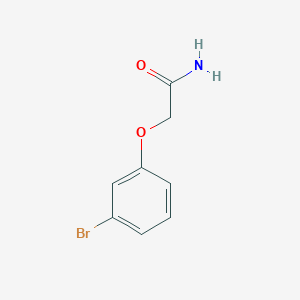

![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)